molecular formula C18H15ClN4O4 B2774180 N-(4-chlorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 333768-01-7

N-(4-chlorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2774180
CAS No.: 333768-01-7
M. Wt: 386.79
InChI Key: BSJYUKFQHQJXRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H15ClN4O4 and its molecular weight is 386.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-chlorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O4/c1-10-15(17(24)21-13-7-5-12(19)6-8-13)16(22-18(25)20-10)11-3-2-4-14(9-11)23(26)27/h2-9,16H,1H3,(H,21,24)(H2,20,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJYUKFQHQJXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available starting materials. The general synthetic route includes:

  • Formation of the tetrahydropyrimidine core : This can be achieved through a condensation reaction involving appropriate aldehyde and amine derivatives.
  • Substitution reactions : Introduction of the 4-chlorophenyl and 3-nitrophenyl groups via nucleophilic substitution.
  • Final carboxamide formation : Conversion of the intermediate to the final carboxamide product through acylation.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound. Specifically, it has been evaluated for its inhibitory effects on HIV integrase (IN), an essential enzyme in the life cycle of HIV. The compound demonstrated significant inhibition of strand transfer reactions in vitro with an IC50 value reported at 0.65 µM, indicating its potential as a lead compound for further development against HIV .

Anticancer Properties

The compound has also shown promise in anticancer activity. In vitro assays against various cancer cell lines revealed that it possesses cytotoxic effects, leading to apoptosis in treated cells. The mechanisms underlying its anticancer activity may involve the induction of oxidative stress and modulation of apoptotic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of tetrahydropyrimidine derivatives. The presence of electron-withdrawing groups such as the nitro group at specific positions significantly enhances biological activity by increasing lipophilicity and improving binding interactions with target enzymes or receptors.

CompoundIC50 (µM)TargetActivity Type
13e0.65HIV IntegraseAntiviral
13bNot specifiedVarious cancer cellsAnticancer

Case Studies

  • HIV Integrase Inhibition : A study focused on various derivatives including this compound reported that while these compounds inhibited IN activity effectively in vitro, they did not exhibit significant antiviral activity in cellular assays at non-cytotoxic concentrations .
  • Anticancer Evaluation : Another investigation assessed the compound's effects on different cancer cell lines (e.g., HepG2, MCF7). The results indicated that it induced significant cell death through apoptosis pathways and was more effective than some existing chemotherapeutic agents .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Enzymatic Pathways : By targeting specific enzymes such as HIV integrase and other kinases involved in cancer progression.
  • Induction of Apoptosis : Through activation of caspases and modulation of Bcl-2 family proteins leading to programmed cell death.
  • Oxidative Stress Induction : Resulting in cellular damage that triggers apoptotic pathways.

Q & A

Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, such as acid-catalyzed cyclocondensation of substituted benzaldehydes, urea derivatives, and β-ketoamides. For example, analogous tetrahydropyrimidine carboxamides are synthesized using triethylamine or acetic anhydride as catalysts in solvents like ethanol or acetone . Reaction conditions (e.g., temperature: 80–100°C; solvent polarity) significantly impact yield and purity. Optimization studies suggest that prolonged reaction times (>24 hours) improve cyclization efficiency but may increase byproduct formation . Post-synthesis purification via column chromatography or recrystallization is critical, with HPLC monitoring recommended to verify purity (>95%) .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C): To confirm substituent positions and hydrogen bonding patterns (e.g., NH peaks at δ 9.5–10.5 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+ expected at m/z 440.1) .
  • HPLC : To assess purity (>95% threshold) and detect regioisomeric impurities .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and supramolecular interactions (e.g., hydrogen-bonded dimers) .

Q. What preliminary biological screening assays are recommended to assess its bioactivity?

  • Antimicrobial : Broth microdilution assays (MIC values) against S. aureus and E. coli .
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa), with IC₅₀ calculations and comparison to doxorubicin controls .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) using fluorogenic substrates .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

Byproduct analysis (e.g., via LC-MS) reveals competing pathways such as incomplete cyclization or oxidation. Strategies include:

  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclization but may require inert atmospheres to prevent oxidation .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity in nitro-substituted derivatives .
  • Temperature gradients : Stepwise heating (70°C → 100°C) reduces decomposition of thermally labile intermediates .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay variability or structural analogs. Methodological solutions include:

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial assays to ensure reproducibility .
  • Comparative SAR tables : Analyze substituent effects (Table 1) .

Table 1 : Structural Modifications and Bioactivity Trends

Substituent PositionModificationObserved Bioactivity Change
4-ChlorophenylReplacement with 3-NO₂↑ Anticancer activity (IC₅₀: 12 → 8 μM)
6-MethylRemoval↓ Antimicrobial potency (MIC: 64 → 128 μg/mL)

Q. What computational methods are effective for predicting binding modes with biological targets?

  • Molecular docking : AutoDock Vina or Glide to model interactions with kinase ATP-binding pockets (e.g., EGFR). The nitro group often participates in π-π stacking with Phe residues .
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .
  • QSAR models : Use topological descriptors (e.g., logP, polar surface area) to correlate substituent electronegativity with activity .

Q. How do crystallographic studies inform the design of derivatives with improved solubility?

X-ray structures (e.g., CCDC entries) reveal intermolecular interactions that hinder solubility, such as strong hydrogen bonds (N–H⋯O=C) or π-stacking. Modifications include:

  • Introducing hydrophilic groups (e.g., –OH at the 3-position) to disrupt crystal packing .
  • Replacing chlorophenyl with morpholino groups to reduce logP values .

Methodological Best Practices

  • Data contradiction analysis : Replicate assays under identical conditions and use statistical tools (e.g., ANOVA) to validate significance .
  • Scale-up challenges : Pilot studies in continuous-flow reactors improve reproducibility for gram-scale synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.